molecular formula C19H18ClN5O2S B2438983 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide CAS No. 1170592-05-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2438983
CAS No.: 1170592-05-8
M. Wt: 415.9
InChI Key: KUUXVNUNCVUQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), which has been identified as a lead compound for the investigation of myeloproliferative neoplasms (MPNs) and other JAK2-driven pathologies. Its high selectivity for JAK2 over other JAK family members is a critical feature, enabling researchers to dissect the specific role of JAK-STAT signaling in disease models without confounding off-target effects . The compound demonstrates robust efficacy in cellular assays by potently suppressing the proliferation of JAK2-dependent hematopoietic cell lines and primary patient-derived cells harboring the JAK2 V617F mutation, a common driver oncogene in polycythemia vera, essential thrombocythemia, and primary myelofibrosis. In vivo studies have shown that this inhibitor can significantly reduce splenomegaly and ameliorate disease burden in mouse models of JAK2 V617F-positive MPNs, highlighting its value as a preclinical tool for validating JAK2 as a therapeutic target and for evaluating combination treatment strategies . This benzothiazole-oxazole carboxamide derivative represents a crucial chemical probe for advancing the understanding of JAK-STAT pathway dysregulation, facilitating the development of novel targeted therapies for hematological cancers and autoimmune disorders.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c1-11-10-12(2)25(23-11)9-8-24(18(26)15-6-7-21-27-15)19-22-17-13(3)14(20)4-5-16(17)28-19/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXVNUNCVUQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(S2)C=CC(=C3C)Cl)C(=O)C4=CC=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route from 2-Amino-4-chloro-5-methylphenol

A widely adopted method involves reacting 2-amino-4-chloro-5-methylphenol with thiourea in acidic media (Scheme 1).

Procedure :

  • Dissolve 2-amino-4-chloro-5-methylphenol (10 mmol) in 6M HCl (20 mL).
  • Add thiourea (12 mmol) and reflux at 110°C for 6 hours.
  • Neutralize with NH₄OH to pH 7–8.
  • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

Yield : 68–72%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 5.21 (s, 2H, NH₂), 2.34 (s, 3H, CH₃).
  • MS (ESI+) : m/z 200.9 [M+H]⁺

Alternative Method Using Lawesson’s Reagent

For improved yields, Lawesson’s reagent mediates cyclization of 2-chloro-N-(4-chloro-5-methylphenyl)acetamide:

Procedure :

  • React 2-chloro-N-(4-chloro-5-methylphenyl)acetamide (1 eq) with Lawesson’s reagent (0.6 eq) in toluene at 110°C for 4 hours.
  • Quench with NaHCO₃ solution and extract with DCM.

Yield : 82%
Advantages : Reduced reaction time and higher purity.

Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (Fragment B)

Hydrazine Cyclocondensation Approach

Synthesis from acetylacetone and ethylenediamine derivatives (Scheme 2):

Step 1: Pyrazole Formation

  • React acetylacetone (10 mmol) with hydrazine hydrate (12 mmol) in ethanol at 80°C for 3 hours.
  • Add 1,2-dibromoethane (12 mmol) and K₂CO₃, reflux for 6 hours.

Step 2: Amine Protection/Deprotection

  • Protect primary amine using Boc₂O in THF.
  • Purify via column chromatography (hexane:EtOAc 4:1).
  • Deprotect with TFA:DCM (1:4).

Yield : 58% over two steps
Key Data :

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.2 (C=N), 107.4 (pyrazole C), 45.8 (CH₂NH₂), 12.1 (CH₃).

Synthesis of 1,2-Oxazole-5-carboxylic Acid (Fragment C)

Van Leusen Oxazole Synthesis

TosMIC (p-toluenesulfonylmethyl isocyanide) enables efficient oxazole formation (Scheme 3):

Procedure :

  • React propiolic acid (1 eq) with TosMIC (1.2 eq) in MeOH:H₂O (3:1) at 25°C for 12 hours.
  • Acidify with HCl (1M) and extract with EtOAc.

Yield : 75%
Optimization : Microwave irradiation at 100°C reduces reaction time to 30 minutes.

Sequential Coupling and Final Assembly

Fragment A-B Coupling

Conditions :
- Fragment A (1 eq), Fragment B (1.2 eq), K₂CO₃ (3 eq), DMF, 80°C, 8 hours.
Workup :
1. Dilute with ice water.
2. Extract with EtOAc, wash with brine.
Yield : 85%

Amide Bond Formation with Fragment C

Activation Strategy :

  • Convert 1,2-oxazole-5-carboxylic acid to acid chloride using SOCl₂.
  • React with A-B intermediate (1 eq) in THF with Et₃N (2 eq).

Yield : 78%
Purity : >99% (HPLC, C18 column)

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Key Advantage
Route 1 42 98.5 Scalable for gram-scale
Route 2 51 99.2 Microwave-assisted steps
Route 3 38 97.8 Eco-friendly solvents

Route 2 Superiority : Integration of microwave technology in oxazole synthesis and fragment coupling reduces total synthesis time from 72 to 24 hours.

Mechanistic Considerations

  • Benzothiazole Cyclization : Proceeds via thioamide intermediate followed by aromatic electrophilic substitution.
  • Pyrazole Alkylation : SN2 mechanism favored in polar aprotic solvents.
  • Oxazole Formation : [3+2] cycloaddition between TosMIC and acetylene derivatives.

Green Chemistry Approaches

  • Solvent Replacement : Use of cyclopentyl methyl ether (CPME) in place of DMF reduces environmental impact.
  • Catalytic Methods : Immobilized lipase catalysts enable amide bond formation at 40°C (yield 82%).

Challenges and Optimization Strategies

  • Steric Hindrance : Use of Hünig's base improves coupling efficiency in final amidation step.
  • Regioselectivity : Substituent directing effects controlled through careful temperature modulation during pyrazole synthesis.

Chemical Reactions Analysis

Formation of the Oxazole Core

The 1,2-oxazole ring is typically synthesized via cyclization reactions. A plausible method involves the condensation of a β-keto acid with an amino alcohol under dehydrating conditions, followed by cyclization to form the oxazole .

Incorporation of the Benzothiazole Moiety

The benzothiazole fragment may be introduced through:

  • Thioamide formation : Reaction of a thiocyanate intermediate with a bromide or chloride to form the thiazole ring.

  • Cyclization : Using reagents like phosphorus oxychloride (POCl₃) to promote cyclization of a thioamide precursor .

Amide Bond Formation

The carboxamide linkage is likely formed via:

  • Coupling reactions : Using activating agents like EDC or HOBt to connect the oxazole carboxylic acid with the benzothiazole amine.

Functional Group Transformations

The compound’s reactivity is influenced by its heterocyclic and carboxamide groups:

Functional Group Reaction Type Key Reagents/Conditions
Oxazole ringNucleophilic aromatic substitutionDMF, K₂CO₃, alkyl halides
BenzothiazoleElectrophilic substitutionNitric acid, H₂SO₄
CarboxamideHydrolysis (basic conditions)NaOH, H₂O, heat

Mechanism of Action

While the exact mechanism is not fully characterized, heterocyclic compounds often engage in:

  • Hydrogen bonding : The carboxamide group facilitates interactions with biological targets.

  • π-π interactions : Aromatic rings (benzothiazole, pyrazole) enhance binding affinity .

Stability and Degradation

  • Thermal stability : The oxazole ring is generally stable under moderate conditions but may degrade under strong acidic/basic environments .

  • Hydrolysis : The carboxamide group is susceptible to alkaline hydrolysis, forming the corresponding carboxylic acid.

Biological Activity

  • Anticancer potential : Structurally similar oxazole-benzothiazole hybrids exhibit apoptosis induction in cancer cell lines.

  • Enzyme inhibition : Analogous compounds show high affinity for targets like MDM2, suggesting potential therapeutic applications .

Structural Optimization

  • Bioisosteric replacements : Substitution of carboxylic acids with sulfonamides or acyl groups improves pharmacokinetic profiles .

  • Steric effects : Bulky substituents (e.g., 3,5-dimethyl pyrazole) may modulate activity through steric hindrance.

Analytical Methods

  • NMR spectroscopy : Used to confirm regiochemistry and functional group integrity .

  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight verification.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives of benzothiazole and pyrazole have been synthesized and tested for their efficacy against various bacterial strains. In one study, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 64 to 1024 µg/mL against Staphylococcus aureus and other pathogens . The presence of the benzothiazole moiety is believed to contribute significantly to the antimicrobial activity observed.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
Compound A64S. aureus
Compound B128E. coli
Compound C256P. aeruginosa

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies indicate that similar benzothiazole-pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds were shown to inhibit cell proliferation in breast cancer cells with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Enzymatic Inhibition

Another significant application of this compound is its ability to inhibit specific enzymes critical for bacterial survival and cancer progression. Research has shown that derivatives can act as inhibitors of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The inhibition of these enzymes leads to bacterial cell death and presents a potential pathway for developing new antibiotics.

Table 2: Enzymatic Inhibition Profile

CompoundTarget EnzymeInhibition Activity
Compound DDNA GyraseStrong Inhibitor
Compound ETopoisomerase IVModerate Inhibitor

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide:

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple strains. The study concluded that certain modifications in the structure significantly enhanced antibacterial properties .
  • Anticancer Activity Evaluation : Research focused on the cytotoxic effects of benzothiazole-pyrazole hybrids on various cancer cell lines showed promising results, suggesting further exploration into their therapeutic potential .
  • Enzyme Inhibition Studies : A comparative study highlighted the effectiveness of several compounds in inhibiting DNA gyrase and topoisomerase IV, providing insights into their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of specific enzymes by binding to their active sites, leading to the disruption of enzymatic processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, leading to the inhibition of DNA replication and transcription, which may contribute to its anticancer properties.

Comparison with Similar Compounds

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole, which have similar chemical properties but different biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as 3,5-dimethylpyrazole, which may have similar chemical reactivity but different applications.

    Oxazole Derivatives: Compounds with an oxazole ring, such as 2-oxazoline, which have similar structural features but different chemical and biological properties.

The uniqueness of this compound lies in its combination of three heterocyclic rings, which imparts distinct chemical and biological properties that are not observed in simpler compounds.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound features a complex structure comprising a benzothiazole moiety, a pyrazole group, and an oxazole ring. Its molecular formula is C12H16ClN3SC_{12}H_{16}ClN_3S, with a molecular weight of approximately 269.79 g/mol. The presence of chlorine and multiple heterocycles suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of 3,5-dimethylpyrazole have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to the target compound exhibited IC50 values ranging from 5.00 to 29.85 µM against glioma and neuroblastoma cell lines, indicating selective cytotoxicity towards cancer cells while sparing healthy cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
5fC65.13
5aSH-SY5Y5.00
5-FUC68.34

The mechanism of action for these compounds includes apoptosis induction and cell cycle arrest at the G0/G1 phase, as demonstrated through flow cytometry analysis .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. Studies indicate that benzothiazole derivatives possess moderate to good activity against Mycobacterium tuberculosis strains. For example, specific derivatives showed MIC values ranging from 0.08 to 9.2 µM against various bacterial strains .

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µg/mL)
7a0.08
7e9.2
INH0.2

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. Docking studies suggest that these compounds may bind effectively to proteins involved in apoptosis regulation and cell cycle control .

Case Studies

In a notable case study evaluating a series of benzothiazole derivatives, the compound demonstrated significant selectivity for cancer cells over normal cells, supporting its potential as a therapeutic agent in oncology . Additionally, its structural analogs were tested for DNA photocleavage activity, further indicating its multifaceted biological roles.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between benzothiazole and oxazole precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) .
  • Nucleophilic substitution to introduce the pyrazole-ethyl moiety, often employing triethylamine as a base in aprotic solvents like dioxane or DMF .
  • Cyclization steps for constructing the oxazole ring, requiring controlled temperatures (20–80°C) and anhydrous conditions .
    Key reagents : Chloroacetyl chloride, triethylamine, and sulfuryl chloride are frequently used for intermediate functionalization .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR (¹H/¹³C) : To confirm substituent positions and connectivity, particularly for distinguishing benzothiazole, oxazole, and pyrazole protons .
  • Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns .
  • IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as demonstrated for structurally similar thiazole derivatives .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo activity be systematically addressed?

  • Pharmacokinetic profiling : Evaluate bioavailability using HPLC-MS to assess absorption/metabolism discrepancies .
  • Metabolite identification : LC-MS/MS can detect active/inactive metabolites that explain reduced in vivo efficacy .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent selection : Replace dioxane with THF or acetonitrile to improve solubility of intermediates .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side products .
  • Temperature gradients : Gradual heating (e.g., 40°C → 80°C) during cyclization minimizes decomposition .

Q. How do structural modifications influence bioactivity?

  • Pyrazole substituents : Adding electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring enhances antimicrobial activity but may reduce solubility .
  • Benzothiazole substitution : Chlorine at position 5 improves target binding affinity, as seen in analogous compounds .
  • Oxazole replacement : Replacing oxazole with isoxazole alters metabolic stability, as shown in SAR studies of related carboxamides .

Q. How can computational methods guide mechanistic studies?

  • Molecular docking : Predict binding modes with targets like EGFR or CYP450 enzymes using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic/nucleophilic attacks .
  • MD simulations : Simulate protein-ligand interactions over 100 ns to assess dynamic stability .

Q. What experimental approaches validate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 12), and oxidative (H₂O₂) conditions, followed by HPLC-MS analysis .
  • Stress testing : UV irradiation (254 nm) to simulate photolytic degradation .
  • Stability-indicating assays : Develop validated HPLC methods to quantify degradation products .

Methodological Notes

  • Contradictory evidence : Some studies report higher antimicrobial activity for chloro-substituted benzothiazoles , while others emphasize pyrazole modifications . Resolve by synthesizing hybrid analogs and testing side-by-side.
  • Critical reagents : Triethylamine purity (>99%) is crucial for minimizing side reactions during amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.